molecular formula C9H5BrClNO2 B152663 7-bromo-5-chloro-1H-indole-2-carboxylic acid CAS No. 952959-39-6

7-bromo-5-chloro-1H-indole-2-carboxylic acid

Cat. No.: B152663
CAS No.: 952959-39-6
M. Wt: 274.5 g/mol
InChI Key: GYDTYDQJHCQVAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of 5-chloroindole with bromine in the presence of a suitable solvent and catalyst to yield the desired product . The reaction conditions often involve controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .

Scientific Research Applications

7-bromo-5-chloro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of advanced materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-7-chloro-1H-indole-2-carboxylic acid
  • 7-bromo-5-chloro-1H-indazole
  • 5-bromoindole-2-carboxylic acid

Uniqueness

7-bromo-5-chloro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in the study of its specific biological activities .

Biological Activity

7-Bromo-5-chloro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

PropertyValue
Chemical Formula C₉H₅BrClNO₂
Molecular Weight 274.5 g/mol
IUPAC Name This compound
PubChem CID 103863137

The biological activity of this compound is attributed to its interaction with various biological targets. Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors and enzymes, influencing several biochemical pathways:

  • CYP1A2 Inhibition : This compound has been identified as an inhibitor of cytochrome P450 1A2, which plays a crucial role in drug metabolism.
  • Antimicrobial Activity : It exhibits significant antibacterial properties against various pathogens, with minimum inhibitory concentrations (MICs) reported as low as 0.35–1.25 μg/mL against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

Biological Activities

The compound's broad spectrum of biological activities includes:

  • Antiviral : Exhibits potential against viral infections.
  • Anti-inflammatory : Modulates inflammatory pathways, reducing inflammation.
  • Anticancer : Shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Antibacterial Activity

In a study evaluating the antibacterial efficacy of various indole derivatives, this compound demonstrated potent activity against pathogenic strains. The results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Anticancer Properties

Research has highlighted the compound's ability to induce apoptosis in breast cancer cells (MDA-MB-231). At concentrations as low as 1 μM, it caused significant morphological changes and increased caspase-3 activity, suggesting a mechanism involving programmed cell death .

Biochemical Pathways Affected

The interaction of this compound with cellular components leads to alterations in:

  • Gene Expression : Modulates the expression of genes involved in cell cycle regulation and apoptosis.
  • Cell Signaling Pathways : Influences pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against E. coli, P. aeruginosa
AnticancerInduces apoptosis in MDA-MB-231 cells
Anti-inflammatoryModulates inflammatory responses
AntiviralPotential efficacy against viral infections

Properties

IUPAC Name

7-bromo-5-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDTYDQJHCQVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256523
Record name 7-Bromo-5-chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-39-6
Record name 7-Bromo-5-chloro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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